3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Description
This compound belongs to a class of benzimidazole derivatives fused with a pyridinone moiety. Its structure features a 1,3-benzimidazole core substituted with two chlorine atoms at positions 5 and 6, a 3-fluorobenzyl group at the 1-position, and a 2(1H)-pyridinone ring at the 2-position.
Properties
IUPAC Name |
3-[5,6-dichloro-1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2FN3O/c20-14-8-16-17(9-15(14)21)25(10-11-3-1-4-12(22)7-11)18(24-16)13-5-2-6-23-19(13)26/h1-9H,10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKBASDXJNXLFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the cellular processes. For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These compounds can bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives.
Cellular Effects
The cellular effects of 3-{5,6-dichloro-1-[(3-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one are currently unknown. Based on its structural similarity to other bioactive compounds, it may influence cell function by interacting with various cellular pathways. For instance, it could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
3-[5,6-Dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone (CAS Number: 338774-20-2) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H12Cl2FN3O
- Molecular Weight : 388.22 g/mol
- Structural Characteristics : The compound features a benzimidazole moiety, which is known for its diverse biological activities, and a pyridinone structure that enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. A study highlighted that benzimidazole analogues can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound in focus demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicated effectiveness against both Gram-positive and Gram-negative bacteria. The SAR analysis suggests that the presence of halogen substituents (such as chlorine) enhances the antimicrobial efficacy of the benzimidazole ring .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory activity. It was found to reduce inflammation in animal models by inhibiting key inflammatory mediators. This suggests a dual action mechanism where it may serve as both an antimicrobial and anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The SAR studies of benzimidazole derivatives indicate that:
- Substituents on the benzyl group significantly influence biological activity.
- Halogen atoms (e.g., chlorine and fluorine) enhance potency against various biological targets.
The following table summarizes some key findings from SAR studies:
| Compound Structure | Activity Type | Observed Effect |
|---|---|---|
| Benzimidazole Core + Cl Substituent | Anticancer | Induces apoptosis in cancer cells |
| Benzimidazole Core + F Substituent | Antimicrobial | Effective against Gram-positive bacteria |
| Pyridinone Structure + Cl Substituent | Anti-inflammatory | Reduces inflammation markers |
Study 1: Anticancer Efficacy
In a recent study published in 2021, researchers synthesized various benzimidazole derivatives, including the compound of interest. The results showed that it inhibited proliferation in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway. The study concluded that further development could lead to new therapeutic options for cancer treatment .
Study 2: Antimicrobial Testing
A comprehensive evaluation of antimicrobial activity was conducted using the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth, indicating that this compound could be developed into a novel antibiotic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects on Lipophilicity: The 3-trifluoromethylbenzyl analog (438.2 g/mol) exhibits higher hydrophobicity than the 3-fluorobenzyl derivative, which could enhance membrane permeability but reduce aqueous solubility .
Positional Isomerism :
- The meta-fluorine (3-fluorobenzyl) vs. para-fluorine (4-fluorobenzyl) substitution () may influence molecular dipole moments and binding pocket compatibility in receptor-ligand interactions.
Steric and Electronic Modifications :
- The dimethyl-substituted analog () lacks the dichloro groups, reducing steric hindrance and possibly improving synthetic accessibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
